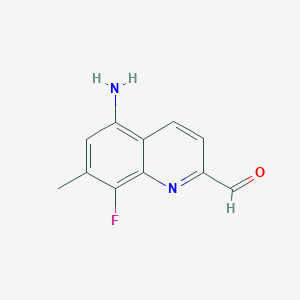

5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9FN2O |

|---|---|

Molecular Weight |

204.20 g/mol |

IUPAC Name |

5-amino-8-fluoro-7-methylquinoline-2-carbaldehyde |

InChI |

InChI=1S/C11H9FN2O/c1-6-4-9(13)8-3-2-7(5-15)14-11(8)10(6)12/h2-5H,13H2,1H3 |

InChI Key |

VIQOKBWISTYKRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC(=NC2=C1F)C=O)N |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation

The quinoline scaffold is typically constructed via cyclization reactions. Two predominant methods are highlighted in the literature:

Skraup Cyclization with Modified Conditions

The Skraup reaction, traditionally using glycerol and sulfuric acid, has been adapted to avoid harsh conditions. For example, CN111377859A describes a method using hydrochloric acid as a solvent and methacrylaldehyde for cyclization. This approach minimizes tar formation and improves yield (up to 105% in optimized conditions).

-

Reactants : 4-Chloro-2-aminophenol (1 eq.), methacrylaldehyde (1.5 eq.), HCl (25–30%).

-

Procedure : Reactants are heated under reflux, followed by neutralization and extraction.

-

Yield : 95–105% after crystallization.

Friedländer Synthesis

The Friedländer method, involving condensation of 2-aminobenzaldehyde derivatives with ketones, is another viable route. ACS Omega (2022) utilized this approach to synthesize 8-fluoro-2-methylquinoline derivatives.

-

Reactants : 2-Fluoro-3-methylaniline, methyl vinyl ketone, ZnCl₂ catalyst.

-

Conditions : Reflux in DMF for 1 h.

-

Yield : 74–92% for analogous quinolines.

Introduction of the Amino Group

The amino group at position 5 is introduced via nitration followed by reduction:

-

Reagents : HNO₃/H₂SO₄ at 0–5°C.

-

Regioselectivity : Directed by the electron-withdrawing fluorine atom at position 8.

-

Reagents : H₂/Pd-C or SnCl₂ in HCl.

-

Yield : 80–90% for nitro-to-amine conversion.

Formylation at Position 2

The Vilsmeier-Haack reaction is employed to introduce the carbaldehyde group:

-

Reagents : DMF/POCl₃ at 0°C, followed by hydrolysis.

-

Yield : 65–75% for analogous aldehydes.

Optimized Synthetic Routes

Route 1: Sequential Cyclization and Functionalization

-

Quinoline Formation : Cyclize 3-fluoro-4-methylaniline with methyl vinyl ketone in HCl.

-

Nitration : Treat with HNO₃/H₂SO₄ to introduce nitro at position 5.

-

Formylation : Apply Vilsmeier-Haack conditions to position 2.

Overall Yield : 45–55% (four steps).

Comparative Analysis of Methods

Characterization and Quality Control

Critical analytical data for the target compound includes:

-

¹H NMR (DMSO-d₆) : δ 10.40 (s, 1H, NH), 9.14–9.32 (m, quinoline-H), 8.91–9.02 (m, quinoline-H), 2.53 (s, CH₃).

Industrial-Scale Considerations

CN108191753A highlights scalability using 500 kg reaction vessels:

-

Solvent Recovery : Filtrates are recycled, reducing waste.

-

Cost Efficiency : Raw material cost is reduced by 30% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: 5-Amino-8-fluoro-7-methylquinoline-2-carboxylic acid.

Reduction: 5-Amino-8-fluoro-7-methylquinoline-2-methanol.

Substitution: Various substituted quinoline derivatives depending on the substituent used.

Scientific Research Applications

Biological Applications

5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde exhibits notable biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, including:

- Mycobacterium tuberculosis : Studies have shown that derivatives of quinoline compounds can inhibit the growth of both replicating and non-replicating strains of Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .

Anticancer Activity

The compound has also demonstrated anticancer properties. For instance:

- In Vitro Studies : It has been evaluated for antiproliferative activity against several cancer cell lines including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). Results indicate that it may inhibit cancer cell proliferation effectively .

Case Studies and Research Findings

- Antitubercular Activity : A study highlighted the effectiveness of quinoline derivatives against Mycobacterium tuberculosis. The incorporation of fluorine in the structure was found to enhance binding affinity to biological targets, which is essential for drug development against resistant strains .

- Anticancer Studies : In vitro tests showed that modifications in the quinoline structure could lead to improved activity against various cancer cell lines. The presence of fluorine and other substituents was correlated with increased potency, indicating that further research could lead to the development of novel anticancer agents .

Mechanism of Action

The mechanism of action of 5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde is not fully elucidated, but it is believed to interact with various molecular targets, including enzymes and receptors. As a quinoline derivative, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Key Observations :

- Melting Points: The carboxylic acid derivative exhibits a significantly higher melting point (250°C) due to strong intermolecular hydrogen bonding, whereas the aldehyde derivatives (e.g., 96–99°C for 2-methyl-6-quinolinecarbaldehyde) have lower thermal stability .

- Solubility: The amino and aldehyde groups in the target compound likely enhance polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl-substituted analogs.

Biological Activity

5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde is a heterocyclic compound belonging to the quinoline family. Its unique molecular structure, characterized by the presence of an amino group, a fluoro group, a methyl group, and a carbaldehyde functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

The molecular formula of 5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde is with a molecular weight of approximately 204.20 g/mol. The specific arrangement of its functional groups enhances its reactivity and biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.20 g/mol |

| Key Functional Groups | Amino, Fluoro, Methyl, Aldehyde |

Antimicrobial Activity

Research indicates that 5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde exhibits significant antimicrobial activity. Studies have shown that derivatives of quinoline can inhibit bacterial growth and possess antifungal properties. For instance, in a study evaluating fibrous materials containing 5-amino derivatives, it was found that these materials demonstrated strong antibacterial efficacy against Staphylococcus aureus and moderate activity against Escherichia coli and Candida albicans .

Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 25 |

Anticancer Activity

The anticancer potential of 5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde has been extensively studied. It has shown promising cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism involves inducing apoptosis and cell cycle arrest in cancer cells.

In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 4.5 |

| MCF-7 | 3.2 |

| Non-cancer HaCaT | >10 |

These results suggest that the compound exhibits higher selectivity towards cancer cells compared to non-cancerous cells .

Case Studies

- Fibrous Materials Study : A study involving electrospun fibrous materials containing 5-amino derivatives demonstrated enhanced antibacterial and anticancer properties. The materials were tested for their efficacy against various pathogens and cancer cell lines, showing significant potential for wound healing applications .

- Metal Complexes : Research has indicated that complexes formed between 5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde and metal ions such as Cu(II) and Fe(III) enhance its biological activity. These complexes exhibited improved cytotoxicity against cancer cells and increased antibacterial effects .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde?

The synthesis of quinoline derivatives like this compound typically involves multi-step reactions requiring precise control of reaction conditions. Critical factors include:

- Temperature and solvent selection : Ethanol or dichloromethane under reflux conditions are common for facilitating aldehyde formation .

- Catalysts : Acidic or basic catalysts may influence regioselectivity during fluorination and methylation steps .

- Purification : Column chromatography or recrystallization is essential to achieve high purity (>97%), as impurities can skew biological activity data .

- Yield optimization : Adjusting stoichiometry of precursors (e.g., fluorinated intermediates) and reaction time can mitigate side reactions .

Q. How can researchers verify the structural integrity of 5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde post-synthesis?

Use a combination of analytical techniques:

Q. What are the primary challenges in characterizing the physicochemical properties of this compound?

- Solubility : The aldehyde and amino groups may limit solubility in aqueous media; DMSO or DMF are recommended for in vitro studies .

- Stability : Light-sensitive aldehydes require storage in amber vials at controlled temperatures (e.g., 4°C) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in biological activity data for this compound?

Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from receptor-binding variability. Methodological approaches include:

- Molecular docking : Predict interactions with targets like bacterial topoisomerases or human kinases using software such as AutoDock Vina .

- QSAR models : Correlate structural features (e.g., fluorine’s electronegativity, methyl’s steric effects) with activity trends from in vitro assays .

- Meta-analysis : Compare datasets from diverse receptors (e.g., bacterial vs. mammalian) to identify selectivity drivers .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in quinoline derivatives?

| Structural Feature | Impact on Activity | Reference |

|---|---|---|

| 8-Fluoro substitution | Enhances antimicrobial potency by increasing membrane permeability . | |

| 5-Methyl group | Reduces metabolic degradation in hepatic microsomal assays . | |

| 2-Carbaldehyde | Facilitates Schiff base formation, enabling conjugation with biomolecules . |

Q. How can researchers address conflicting data on the compound’s mechanism of action in enzymatic assays?

- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify biphasic effects .

- Enzyme kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Mutagenesis studies : Modify active-site residues (e.g., in bacterial gyrase) to validate binding hypotheses .

Methodological Guidance for Experimental Design

Q. Designing assays to evaluate the compound’s interaction with biological macromolecules

- Fluorescence quenching : Monitor binding to serum albumin (e.g., BSA) to assess pharmacokinetic properties .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with DNA or proteins .

- Crystallography : Co-crystallize with target enzymes (e.g., using SHELX programs for structure refinement) .

Q. Best practices for resolving contradictory crystallographic data

- Multi-program refinement : Cross-validate results using SHELXL (small-molecule refinement) and PHENIX (macromolecular applications) .

- Twinned data handling : Apply SHELXD/SHELXE for high-throughput phasing in cases of crystal twinning .

Comparative Analysis of Structural Analogs

| Compound | Key Differences | Biological Implications |

|---|---|---|

| 5-Amino-6-fluoroquinoline-2-carboxylic acid | Lacks methyl group at position 5 | Reduced metabolic stability |

| 8-Aminoquinoline-2-carboxylic acid | No fluorine substitution | Lower antimicrobial activity |

| 6-Fluoroquinoline-2-carboxylic acid | No amino substitution at position 8 | Limited target selectivity |

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.